molecular formula C9H9F2NO2 B1582020 3,5-Difluoro-l-phenylalanine CAS No. 31105-91-6

3,5-Difluoro-l-phenylalanine

Cat. No. B1582020
CAS RN: 31105-91-6
M. Wt: 201.17 g/mol
InChI Key: QFGMPXZFCIHYIR-QMMMGPOBSA-N
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Patent
US09187426B2

Procedure details

To a stirred suspension of DL-3,5-difluorophenylalanine (3.00 g, 14.9 mmol) in anhydrous methanol (30 mL) was added dropwise thionyl chloride (1.64 mL, 22.5 mmol) at 0° C. The resulting solution was refluxed for 18 hours, cooled to ambient temperature and concentrated in vacuo to dryness. The residue was triturated with diethyl ether to give methyl 2-amino-3-(3,5-difluorophenyl)propanoate hydrochloride as a colorless crystalline solid (3.68 g, 98%): 1H NMR (300 MHz, CD3OD) δ 6.93-6.84 (m, 3H), 4.34 (dd, J=7.4, 6.3 Hz, 1H), 3.78 (s, 3H), 3.30-3.09 (m, 2H).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
1.64 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1[C:6]([F:7])=[CH:5][C:4]([F:8])=[CH:3][C:2]=1[CH2:9][CH:10]([NH2:14])[C:11]([OH:13])=[O:12].S(Cl)([Cl:17])=O.[CH3:19]O>>[ClH:17].[NH2:14][CH:10]([CH2:9][C:2]1[CH:3]=[C:4]([F:8])[CH:5]=[C:6]([F:7])[CH:1]=1)[C:11]([O:13][CH3:19])=[O:12] |f:3.4|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
C1=C(C=C(C=C1F)F)CC(C(=O)O)N
Name
Quantity
30 mL
Type
reactant
Smiles
CO
Step Two
Name
Quantity
1.64 mL
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting solution was refluxed for 18 hours
Duration
18 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo to dryness
CUSTOM
Type
CUSTOM
Details
The residue was triturated with diethyl ether

Outcomes

Product
Name
Type
product
Smiles
Cl.NC(C(=O)OC)CC1=CC(=CC(=C1)F)F
Measurements
Type Value Analysis
AMOUNT: MASS 3.68 g
YIELD: PERCENTYIELD 98%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.